molecular formula C18H15F2NO3 B2445831 Fmoc-3-amino-2,2-difluoro-propionic acid CAS No. 1310680-49-9

Fmoc-3-amino-2,2-difluoro-propionic acid

Cat. No.: B2445831
CAS No.: 1310680-49-9
M. Wt: 331.319
InChI Key: OSHLBVOVHCBLPO-UHFFFAOYSA-N
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Description

Fmoc-3-amino-2,2-difluoro-propionic acid is a synthetic amino acid derivative used primarily in the field of proteomics research. It has the molecular formula C18H15F2NO4 and a molecular weight of 347.32 . This compound is notable for its incorporation of fluorine atoms, which can significantly alter its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of fluorinating agents and protective group chemistry to ensure the selective introduction of functional groups .

Industrial Production Methods

Industrial production of Fmoc-3-amino-2,2-difluoro-propionic acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography. The use of automated synthesis equipment and stringent quality control measures are also essential to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-amino-2,2-difluoro-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Fmoc group yields the free amino acid, while substitution reactions can yield a variety of fluorinated derivatives .

Scientific Research Applications

Fmoc-3-amino-2,2-difluoro-propionic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Fmoc-3-amino-2,2-difluoro-propionic acid involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s chemical and biological properties. The fluorine atoms can affect hydrogen bonding, hydrophobic interactions, and the overall stability of the molecule. These effects can be exploited to modulate the activity of peptides and proteins in various biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This makes it a valuable tool for studying the effects of fluorine substitution in peptides and proteins .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluoropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO4/c19-18(20,16(22)23)10-21-17(24)25-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZFQTTWTYZFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310680-49-9
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanoic acid
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